Diethyl 2,5-diaminoterephthalate

Crystallography Polymorphism Solid-State Chemistry

Diethyl 2,5-diaminoterephthalate is the essential building block where optical performance depends on molecular packing. Unlike the poorly soluble parent diacid or dimethyl ester, its enhanced solubility in acetone, chloroform, and methanol enables homogeneous solution-phase COF and polymer synthesis. Well-characterized yellow (1-Y) and orange (1-O) polymorphs with distinct crystal packing are critical for OLEDs, solid-state lasers, and crystalline fluorescent sensors. Its 574 nm emission is vital for FRET-based H₂O₂ vapor sensors—dimethyl analogs disrupt FRET pairs by shifting emission beyond 590 nm. Verify polymorphic form by PXRD before device integration.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 15403-46-0
Cat. No. B102449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-diaminoterephthalate
CAS15403-46-0
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1N)C(=O)OCC)N
InChIInChI=1S/C12H16N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4,13-14H2,1-2H3
InChIKeyKMKCBOQRRWZRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,5-diaminoterephthalate (CAS 15403-46-0): Properties, Applications, and Procurement Specifications


Diethyl 2,5-diaminoterephthalate (CAS 15403-46-0, C12H16N2O4, MW 252.27 g/mol) is a diethyl ester derivative of 2,5-diaminoterephthalic acid, characterized by two amino groups and two ethyl ester substituents on a terephthalate core . It is a yellow to orange crystalline solid with a melting point of 163–166 °C . This compound serves as a key intermediate in the synthesis of fluorescent dyes, organic semiconductors, coordination polymers, covalent organic frameworks (COFs), and high-temperature stable polymeric materials, owing to its intrinsic push-pull electronic structure that confers strong fluorescence and redox activity [1].

Why Diethyl 2,5-diaminoterephthalate Cannot Be Replaced by Generic Analogs


Substituting diethyl 2,5-diaminoterephthalate with a closely related analog—such as the parent diacid, the dimethyl ester, or a regioisomeric diaminoterephthalate—introduces critical differences in solubility, crystallization behavior, and photophysical properties that directly impact synthetic feasibility, material performance, and analytical reproducibility [1]. The ethyl ester group confers enhanced solubility in organic solvents relative to the poorly soluble diacid, enabling homogeneous reaction conditions and facilitating purification [2]. Furthermore, the diethyl ester exhibits distinct solid-state polymorphism with crystallographically characterized yellow and orange forms that undergo a unique heterogeneous thermal transformation; this polymorphic identity is absent in the dimethyl analog and is essential for applications requiring defined crystalline phases [3]. Finally, the emission wavelength of the diethyl ester scaffold (574 nm) is significantly blue-shifted relative to macrocyclic derivatives of the dimethyl ester (590–700 nm), making direct substitution untenable in FRET-based sensors and multicolor imaging systems where precise spectral overlap is required [4][5].

Quantitative Differentiation Evidence for Diethyl 2,5-diaminoterephthalate


Crystallographic Polymorphism and Thermal Transformation: Yellow vs. Orange Forms

Diethyl 2,5-diaminoterephthalate exists in two distinct polymorphs: a yellow monoclinic form (1-Y) and an orange trigonal form (1-O), which undergo a heterogeneous thermal transformation [1]. This polymorphic behavior is not reported for the dimethyl ester analog, which typically crystallizes in a single phase [2]. The transformation from 1-Y to 1-O proceeds via nucleation and reaction front propagation, with significant molecular reorientation and hydrogen bonding rearrangement [1].

Crystallography Polymorphism Solid-State Chemistry

Fluorescence Emission Wavelength: Diethyl vs. Dimethyl Ester Derivatives

The diethyl 2,5-diaminoterephthalate core (DAT-N) exhibits a solid-state emission maximum at 574 nm when generated as the 'push-pull' product in a H₂O₂ sensor system [1]. In contrast, chiral macrocycles constructed from dimethyl 2,5-diaminoterephthalate units display red-shifted emission maxima ranging from 590 nm (tetramer in solution) to 700 nm (dimer in solid state) [2]. The 16–126 nm hypsochromic shift of the diethyl ester scaffold relative to dimethyl ester macrocycles directly affects spectral overlap in energy transfer applications.

Fluorescence Spectroscopy Sensor Design FRET

Solubility in Organic Solvents: Diethyl Ester vs. Parent Diacid

Diethyl 2,5-diaminoterephthalate is soluble in common organic solvents including acetone, chloroform, and methanol, facilitating homogeneous reaction conditions and chromatographic purification . The parent 2,5-diaminoterephthalic acid, by contrast, exhibits limited water solubility of approximately 0.25 g/L at 25°C and is only slightly soluble in polar aprotic solvents such as DMF and DMSO [1]. This solubility differential is a direct consequence of esterification masking the carboxylic acid groups.

Solubility Synthetic Chemistry Process Chemistry

Commercial Availability and Defined Purity Specifications

Diethyl 2,5-diaminoterephthalate is commercially available from multiple reputable suppliers with defined purity specifications. Bidepharm offers the compound at 95% purity with batch-specific QC data including NMR, HPLC, and GC . Sigma-Aldrich lists the compound under AldrichCPR at $341.00 per 100 mg . In contrast, the dimethyl ester analog (CAS 24260-55-7) is less commonly stocked, and the parent diacid (CAS 945-30-2) often requires additional purification due to its lower solubility and potential for salt formation.

Procurement Quality Control Reproducibility

Recommended Application Scenarios for Diethyl 2,5-diaminoterephthalate Based on Evidence


Solid-State Fluorescent Materials Requiring Defined Polymorphs

For the fabrication of organic light-emitting diodes (OLEDs), organic solid-state lasers, or crystalline fluorescent sensors where optical properties depend critically on molecular packing, diethyl 2,5-diaminoterephthalate is the preferred building block due to its well-characterized polymorphism. The yellow (1-Y) and orange (1-O) forms exhibit distinct crystal packing and hydrogen-bonding networks, as determined by single-crystal X-ray diffraction, and undergo a heterogeneous thermal transformation that can be exploited for stimuli-responsive materials [1]. Researchers should procure the diethyl ester and verify the polymorphic form by powder X-ray diffraction before device integration.

FRET-Based Ratiometric Sensors for Peroxide Detection

Diethyl 2,5-diaminoterephthalate (DAT-N) serves as the acceptor fluorophore in a FRET-based ratiometric sensor for hydrogen peroxide vapor, where it is generated in situ from the boronate-protected precursor DAT-B. The emission of DAT-N at 574 nm overlaps efficiently with the 500 nm emission of DAT-B, enabling sensitive detection of H₂O₂ down to 7.7 ppb with a response time of <0.5 s under 1 ppm vapor [2]. Substitution with dimethyl ester derivatives would shift the emission beyond 590 nm, disrupting the FRET pair and reducing sensor performance.

Synthesis of Soluble Fluorescent Polymers and COFs

The enhanced solubility of diethyl 2,5-diaminoterephthalate in acetone, chloroform, and methanol—compared to the poorly soluble parent diacid—enables its direct use in solution-phase polymerizations and the construction of covalent organic frameworks (COFs) under homogeneous conditions . This eliminates the need for protecting group strategies or high-temperature reactions in polar aprotic solvents, streamlining synthetic workflows and improving yield reproducibility. The compound has been employed as an intermediate in the synthesis of high-temperature stable polymeric materials, underscoring its utility in advanced materials research [3].

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